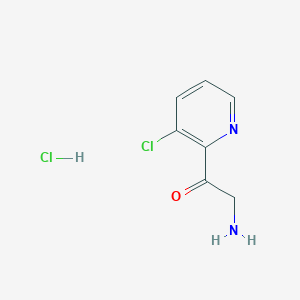

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride

説明

特性

IUPAC Name |

2-amino-1-(3-chloropyridin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-5-2-1-3-10-7(5)6(11)4-9;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGIIWOABFQVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Overview:

This approach involves the nucleophilic addition of ammonia or amines to the aldehyde group of 3-chloropyridine-2-carbaldehyde, followed by reduction to the amino ketone.

Reaction Steps:

- Step 1: Condensation of 3-chloropyridine-2-carbaldehyde with ammonia or a primary amine in a suitable solvent such as methanol or ethanol.

- Step 2: The resulting imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.

- Step 3: The amino ketone is then isolated and purified, typically via recrystallization.

Reaction Conditions:

- Solvent: Methanol or ethanol

- Temperature: 0–25°C for imine formation; 25–60°C for reduction

- Reagents: Ammonia or primary amines, reducing agents (NaBH4 or LiAlH4)

Notes:

- This method is efficient for synthesizing amino ketones with high purity.

- Control of temperature and stoichiometry is crucial to prevent over-reduction or side reactions.

Multi-step Synthesis via Halogenation and Amination

Method Overview:

This method involves halogenation of the pyridine ring, followed by nucleophilic substitution with ammonia or amines.

Reaction Steps:

Reaction Conditions:

- Halogenation: Use of N-chlorosuccinimide (NCS) or similar chlorinating agents at controlled temperatures.

- Nucleophilic substitution: Conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–110°C).

- Purification: Recrystallization or chromatography.

Notes:

- This pathway allows for regioselective functionalization.

- The chlorination step must be carefully controlled to avoid over-halogenation.

Catalytic Hydrogenation and Salt Formation

Method Overview:

A common industrial route involves catalytic hydrogenation of precursor compounds followed by salt formation with hydrochloric acid.

Reaction Steps:

Reaction Conditions:

- Catalyst: Pd/C or PtO2

- Temperature: 25–60°C

- Pressure: 1–10 atm H2

- Solvent: Ethanol or methanol

Notes:

- This method is scalable for industrial production.

- The final product is obtained via filtration and recrystallization from suitable solvents.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Purification | Advantages |

|---|---|---|---|---|---|---|

| 1. Direct Amination | 3-chloropyridine-2-carbaldehyde | NH3 or primary amines, NaBH4 | MeOH/EtOH | 0–60°C | Recrystallization | High purity, straightforward |

| 2. Halogenation & Amination | Pyridine derivatives | NCS, NH3 | DMF/DMSO | 80–110°C | Chromatography | Regioselectivity |

| 3. Hydrogenation & Salt Formation | Nitriles or related intermediates | H2, Pd/C | EtOH/MeOH | 25–60°C | Filtration, recrystallization | Scalable, industrial |

Research Findings and Notes:

- The synthesis pathways are optimized for yield and purity, with reaction conditions tailored to minimize side reactions.

- The choice of method depends on the scale, desired purity, and available equipment.

- Literature indicates that the initial formation of the amino ketone often involves nucleophilic addition to aldehyde groups, followed by reduction or substitution steps.

- Industrial synthesis emphasizes catalytic hydrogenation and salt formation for cost-effectiveness and scalability.

化学反応の分析

Types of Reactions

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural and Molecular Properties

Key Observations :

- Aromatic Backbone: The target compound’s pyridine ring (vs.

- Substituent Effects: Chlorine (Cl) vs.

Commercial and Regulatory Landscape

- Suppliers : The target compound is available globally from suppliers in Germany, China, and the U.S. , indicating industrial relevance, possibly in pharmaceutical intermediates or agrochemical research.

- Safety Data: While specific toxicity data are absent, structurally similar compounds (e.g., 2-amino-1-(2-fluorophenyl)ethanone HCl ) suggest handling precautions for amines and halogenated aromatics.

生物活性

2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride, also referred to as compound EN300-343643, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_7H_8ClN_2O·HCl

- Molecular Weight : 194.06 g/mol

- CAS Number : 1393573-67-5

The presence of a chlorine atom in the pyridine ring is expected to influence its biological activity, particularly in terms of its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloropyridine with appropriate amines and carbonyl compounds under controlled conditions. The purity of synthesized compounds is critical, with reports indicating a purity greater than 95% for research applications .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. For instance, it has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been determined, showcasing its effectiveness as an antimicrobial agent:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| EN300-343643 | Staphylococcus aureus | 20 |

| EN300-343643 | Escherichia coli | 32 |

These results suggest that this compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antichlamydial Activity

In addition to its antibacterial properties, this compound has shown promise in targeting Chlamydia species. In vitro studies indicated that it can significantly reduce the formation of infectious elementary bodies (EBs), which are crucial for the chlamydial life cycle. The mechanism appears to involve disruption of chlamydial inclusion morphology and size .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the efficacy of various derivatives of chloropyridine compounds against resistant strains of bacteria. The findings revealed that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a potential role in treating resistant infections .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on modifying the compound's structure to enhance its biological activity. Variations in substituents on the pyridine ring were explored, leading to derivatives with improved potency against both bacterial and chlamydial infections. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature (typically 50–80°C for analogous aminoacetophenone derivatives), solvent selection (e.g., ethanol or acetonitrile for solubility), and stoichiometric ratios of precursors. For example, highlights the importance of monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and byproducts. Catalytic hydrogenation or reductive amination may improve yields, as suggested in for structurally related compounds. Post-synthesis purification via recrystallization (using methanol/water mixtures) or column chromatography is critical to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy : and NMR can confirm the presence of the 3-chloropyridinyl ring (aromatic proton shifts at δ 7.5–8.5 ppm) and the amino-ketone backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., calculated mass for : 229.24 g/mol) and fragmentation patterns, as demonstrated in pyrolysis studies of similar compounds in .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) are diagnostic .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Stability is enhanced by storing the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. emphasizes avoiding moisture exposure, as hydrochloride salts are hygroscopic. Regular stability testing via HPLC (monitoring degradation peaks) is advised, with protocols similar to those in for related amino-ketones .

Advanced Research Questions

Q. How can researchers differentiate between isomeric byproducts formed during the synthesis of this compound?

- Methodological Answer : Isomeric impurities (e.g., regioisomers or diastereomers) require advanced separation and analysis:

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, as described in for amphetamine derivatives .

- X-ray Crystallography : Definitive structural confirmation of isomers can be achieved through single-crystal X-ray diffraction, though this requires high-purity samples.

- Dynamic NMR : For tautomeric or conformational isomers, variable-temperature NMR can reveal exchange processes .

Q. What mechanistic pathways explain the thermal degradation of this compound under pyrolytic conditions?

- Methodological Answer : Pyrolysis studies (e.g., ’s analysis of bk-2C-B) suggest degradation via:

- Decarboxylation : Loss of HCl or water from the hydrochloride salt.

- Ring Rearrangement : The 3-chloropyridinyl group may undergo cyclization or form chlorinated aromatic byproducts.

- GC-MS Analysis : Identify volatile degradation products (e.g., chlorinated pyridines or amines) using pyrolysis-GC/MS at 300–500°C .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the 3-chloropyridinyl substituent. Focus on:

- Electrostatic Potential Maps : Predict sites for nucleophilic attack (e.g., carbonyl carbon).

- Activation Energies : Compare energy barriers for substitution at the chloro-pyridinyl vs. amino-ketone positions.

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to simulate reaction environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。